N-Carbobenzoxy-DL-norvaline

Peptide structural biology Molecular dynamics simulation Protein mistranslation

Select Cbz-DL-norvaline for 5–15% faster coupling and up to 22% higher yields vs. β-branched Cbz-valine in sterically hindered SPPS. Linear propyl side chain reduces steric clashes. Ideal for antimicrobial peptide design and β-sheet disruption studies. Research quantities in stock.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 21691-43-0
Cat. No. B1580583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbobenzoxy-DL-norvaline
CAS21691-43-0
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)
InChIKeyNSJDRLWFFAWSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-((Phenylmethoxy)carbonyl)norvaline (CAS 21691-43-0): Chemical Identity and Procurement Baseline for Peptide Synthesis Applications


N-((Phenylmethoxy)carbonyl)norvaline, also known as Cbz-DL-norvaline or Z-DL-Nva-OH, is an N-protected non-proteinogenic amino acid derivative with the molecular formula C13H17NO4 and molecular weight 251.28 g/mol [1]. It belongs to the carbobenzoxy (Cbz/Z)-protected amino acid class, a cornerstone building block series widely employed in solid-phase and solution-phase peptide synthesis . As the racemic (DL) form, this compound contains both D- and L-enantiomers of norvaline, a straight-chain, hydrophobic amino acid that is isomeric with proteinogenic valine but possesses a linear propyl side chain (-CH2-CH2-CH3) rather than the branched isopropyl group of valine [2]. The compound appears as a white to almost white powder or crystalline solid with a melting point range of 85.0–88.0 °C and demonstrates methanol solubility with almost transparency .

Why Cbz-norvaline Cannot Be Substituted with Cbz-valine or Cbz-leucine in Critical Peptide and Biophysical Applications


Within the Cbz-protected amino acid series, Cbz-norvaline, Cbz-valine, and Cbz-leucine are not interchangeable despite sharing identical molecular formula (C13H17NO4) and similar nominal molecular weight (251.28 g/mol). These three isomers exhibit distinct side-chain architectures—linear propyl (norvaline), branched isopropyl (valine), and branched isobutyl (leucine)—which drive substantially different biophysical and synthetic behaviors [1]. In peptide synthesis, norvaline's linear side chain reduces steric clashes during coupling compared to β-branched valine, enabling 5–15% faster coupling in sterically hindered sequences and up to 22% higher yields in challenging syntheses . In biophysical contexts, norvaline misincorporation produces the highest destructive effect on β-sheet secondary structure compared to valine misincorporation, translating to measurably greater toxicity in cellular systems [2]. These functional divergences mean that substituting norvaline with valine or leucine in a designed sequence will alter coupling efficiency, peptide yield, secondary structure propensity, and ultimately biological activity—outcomes that cannot be predicted from structural similarity alone. Procurement decisions based solely on molecular weight or formula equivalence risk protocol failure and irreproducible results.

Quantitative Evidence Differentiating N-((Phenylmethoxy)carbonyl)norvaline from Closest Analogs: Head-to-Head and Cross-Study Comparisons


Higher Destructive Effect on β-Sheet Secondary Structure versus Valine Misincorporation

In a 2023 molecular dynamics study examining a model peptide with three native isoleucine residues, substitution with norvaline produced the highest destructive effect on β-sheet secondary structure among tested amino acids. The study compared norvaline (linear side chain) directly against valine (β-branched side chain), finding that norvaline misincorporation resulted in greater disruption of the β-sheet conformation [1]. This structural disruption correlates with higher toxicity observed at the proteome-wide level when isoleucine is substituted with norvaline versus valine [2].

Peptide structural biology Molecular dynamics simulation Protein mistranslation Toxicity assessment

Potent Antimicrobial Activity Without Eukaryotic Toxicity When Valine is Replaced with Norvaline

In a 2024 study of antimicrobial peptides (AMPs) containing unnatural amino acids, two peptides—E2-53R (16 amino acids) and LE-54R (14 amino acids)—were designed with valine replaced by norvaline and tryptophan replaced by Tic [1]. Microbiological evaluation demonstrated that both norvaline-containing peptides exhibited potent activity against both Gram-negative and Gram-positive bacteria, with no detectable toxicity to eukaryotic cells at test concentrations up to 32 μM [2]. Circular dichroism spectroscopy confirmed that these norvaline-substituted peptides maintain α-helical structures when interacting with bacterial lipid model membranes, a feature directly linked to their antimicrobial efficacy [3].

Antimicrobial peptides Unnatural amino acid substitution Membrane biophysics Antibiotic resistance

Elevated Melting Point Enabling More Robust Thermal Stability During Storage and Handling

Physical property analysis reveals that Cbz-DL-norvaline (CAS 21691-43-0) exhibits a melting point range of 85.0–88.0 °C , substantially higher than Cbz-valine (58–64 °C) and Cbz-leucine (~54 °C) . This elevated melting point translates to greater thermal stability during ambient storage and handling. Commercial suppliers recommend room temperature storage (<15°C) for Cbz-norvaline , whereas Cbz-valine and Cbz-leucine specifications frequently indicate refrigerated storage (2–8°C) requirements .

Thermal stability Storage conditions Physical property differentiation Peptide synthesis logistics

Unambiguous Identification of Norvaline versus Valine Residues via Hot Electron Capture Dissociation

A 2019 analytical chemistry study demonstrated that hot electron capture dissociation (HECD) can unambiguously differentiate isomeric norvaline (Nva) and valine (Val) residues within peptides by producing diagnostic w ions specific to Nva [1]. The formation of these diagnostic w ions was found to be directly dependent on the presence of the corresponding z ion and is promoted when a charge carrier residue (arginine or lysine) is located at the C-terminus, a common feature of tryptic digestion peptides [2]. The method was validated across synthetic model peptides and biologically derived peptides bearing post-translational modifications, confirming general applicability for unambiguous structural characterization [3].

Mass spectrometry Peptide characterization Isomer differentiation Quality control

5–15% Faster Coupling Efficiency in Sterically Hindered SPPS versus β-Branched Valine

Comparative analysis of Fmoc-protected amino acids reveals that the linear side chain of norvaline (ethyl, -CH2-CH3) reduces steric clashes during solid-phase peptide synthesis relative to the β-branched side chain of valine (isopropyl, -CH(CH3)2) . This structural difference translates to 5–15% faster coupling in sterically hindered sequences, with norvaline preferred for Aib-rich or N-methylated peptides . In a 2023 Journal of Peptide Science study cited in industry analysis, Fmoc-Nva-OH improved yields by 22% versus Fmoc-Val-OH in synthesizing antimicrobial lipopeptides . Valine, by contrast, requires longer activation times (typically 30–45 minutes) and carries higher risk of incomplete coupling in aggregated sequences .

Solid-phase peptide synthesis Coupling kinetics Steric hindrance Synthetic efficiency

High Optical Purity Achievement via Alcalase-Catalyzed Kinetic Resolution of N-Protected Amino Acid Esters

Industrial alkaline protease Alcalase has been demonstrated as an effective catalyst for kinetic resolution of N-protected amino acid esters in both aqueous and organic solvent systems, achieving high yield and optical purity [1]. The enzyme exhibits high stability in organic solvents and selectively hydrolyzes only the L-amino acid ester, enabling efficient separation of enantiomers from racemic mixtures [2]. This enzymatic resolution approach has been validated for the norvaline substrate class, providing a scalable route to enantiomerically enriched Cbz-norvaline derivatives [3].

Enzymatic resolution Chiral separation Alcalase protease Optical purity

Research and Industrial Application Scenarios for N-((Phenylmethoxy)carbonyl)norvaline Based on Differentiated Evidence


Antimicrobial Peptide Development Requiring Potent Activity Without Eukaryotic Cytotoxicity

Based on the 2024 study demonstrating that norvaline substitution maintains potent antimicrobial activity against both Gram-negative and Gram-positive bacteria without eukaryotic toxicity up to 32 μM, N-((Phenylmethoxy)carbonyl)norvaline is indicated as a building block for antimicrobial peptide design programs seeking to optimize the therapeutic window [1]. The maintained α-helical structure upon membrane interaction and the observed membrane-softening effects provide a mechanistic basis for selecting norvaline over valine in these sequences [2].

Peptide Synthesis in Sterically Hindered or Aggregation-Prone Sequences

For solid-phase peptide synthesis involving sterically hindered sequences (e.g., Aib-rich peptides, N-methylated peptides, or hydrophobic clusters), the linear side chain of Cbz-norvaline offers 5–15% faster coupling and up to 22% higher yields compared to β-branched Cbz-valine . This advantage directly translates to reduced synthesis cycle times and lower reagent consumption in both research-scale and GMP production workflows, making norvaline the preferred choice for challenging coupling steps .

Structural Biology Studies Investigating β-Sheet Disruption and Protein Misfolding

The 2023 molecular dynamics evidence demonstrating that norvaline has the highest destructive effect on β-sheet secondary structure positions this compound as a valuable tool for studying β-sheet integrity and protein misfolding mechanisms [3]. Researchers investigating amyloid formation, prion biology, or conformational diseases where β-sheet disruption is mechanistically relevant should procure Cbz-norvaline specifically rather than assuming equivalence with Cbz-valine or Cbz-leucine [4].

Analytical Method Development and Quality Control for Therapeutic Peptides

The validated HECD mass spectrometry method for unambiguous differentiation of norvaline from valine residues enables robust quality control of synthetic peptides containing norvaline [5]. This analytical differentiation is particularly relevant for therapeutic peptide manufacturing where correct residue identity must be confirmed for regulatory compliance and batch release. Procurement of authentic Cbz-norvaline reference standards supports method development and validation efforts [6].

Enantioselective Synthesis Requiring High Optical Purity via Enzymatic Resolution

The established Alcalase-catalyzed kinetic resolution pathway provides a scalable route to enantiomerically enriched Cbz-norvaline derivatives with high yield and optical purity [7]. For applications requiring defined stereochemistry—such as asymmetric synthesis, chiral chromatography method development, or structure-activity relationship studies—this enzymatic resolution approach offers a validated manufacturing route with demonstrated selectivity for the L-amino acid ester [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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